METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is a quinoline derivative characterized by a methoxy group at position 6, a carboxymethyl ester at position 2, and a unique substituent at position 4: a methoxy group linked via a carbamoyl bridge to a 3-fluorophenyl ring. This structural complexity positions it as a candidate for diverse biological applications, including antimicrobial and antimalarial activities. Its synthesis likely follows protocols similar to other quinoline esters, involving alkylation or esterification steps under reflux conditions .
Properties
IUPAC Name |
methyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-26-14-6-7-16-15(9-14)18(10-17(23-16)20(25)27-2)28-11-19(24)22-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHRDCVNBLKXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core, introduction of the methoxy groups, and attachment of the fluorophenyl carbamoyl moiety. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.
Attachment of Fluorophenyl Carbamoyl Group: This step may involve the use of fluorophenyl isocyanate and suitable reaction conditions to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced quinoline compounds.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has a complex structure characterized by the following:
- Molecular Formula : C24H27F2N2O5
- Molecular Weight : 447.5 g/mol
- IUPAC Name : 2-[[4-[[(3-fluoro-4-methylphenyl)-(3-fluorophenyl)carbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid
This compound features a quinoline backbone, which is known for its biological activity, including antitumor effects.
Anticancer Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound is being studied for its ability to inhibit various cancer cell lines through:
- Mechanism of Action : The compound may function by modulating protein kinase activities, which are crucial in cell signaling pathways related to cancer progression .
- Case Studies : In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
Quinoline-based compounds have also been investigated for their anti-inflammatory effects. The presence of the carbamoyl group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Some studies suggest that this compound may possess antimicrobial properties. Research indicates that quinoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Data Tables
| Application Area | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Modulates inflammatory pathways | , |
| Antimicrobial | Inhibits bacterial growth | , |
Case Studies
- Anticancer Research :
- Inflammation Models :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Key Research Findings
Fluorine or chlorine atoms (e.g., in and ) enhance metabolic stability and target binding via hydrophobic interactions .
Biofilm Eradication: The carbamoyl group in the target compound may improve solubility, enhancing its efficacy against mixed biofilms compared to non-polar derivatives ().
Analytical Stability :
- Fragmentation under mass spectrometry () suggests that the target compound’s carbamoyl-methoxy group may stabilize the molecular ion peak, aiding analytical characterization .
Biological Activity
Methyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, exhibiting properties such as anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the fluorophenyl and methoxy groups contributes to its biological activity by potentially enhancing lipophilicity and modulating receptor interactions.
Biological Activity Overview
Quinoline derivatives, including this compound, have been studied for various biological activities:
- Anticancer Activity : Quinoline derivatives have shown significant anticancer properties. For example, compounds similar to this compound have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Many quinoline derivatives exhibit antimicrobial activity against a range of pathogens. Studies indicate that modifications in the quinoline structure can enhance antibacterial and antifungal properties.
- Anti-inflammatory Effects : The quinoline scaffold has been associated with anti-inflammatory effects, making it a candidate for treating diseases characterized by inflammation.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Certain quinolines act as inhibitors of key enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : This compound may influence various signaling pathways that regulate cell survival, proliferation, and apoptosis.
- Interaction with DNA : Some studies suggest that quinoline derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Anticancer Studies
A study investigated the effects of this compound on human osteosarcoma cells. Results demonstrated that this compound significantly inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer metastasis .
Antimicrobial Activity
Research into related quinoline compounds revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The modifications in the structure of these compounds were shown to enhance their effectiveness against resistant strains .
Anti-inflammatory Effects
In vitro studies have indicated that quinoline derivatives can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
